N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide
Description
N-(2-Methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group at position 4 and a sulfanylmethyl-benzamide moiety at position 2.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-11-18(24)23-20(21-13)27-12-14-7-9-15(10-8-14)19(25)22-16-5-3-4-6-17(16)26-2/h3-11H,12H2,1-2H3,(H,22,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNYEMFZOMJHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H22N2O3S
- Molecular Weight : 398.48 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes and amines followed by cyclization to form the pyrimidine ring. The presence of the methoxy and sulfanyl groups provides unique reactivity patterns that are essential for its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viruses, including those causing respiratory diseases. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or receptors.
Case Study : A study demonstrated that a related pyrimidine derivative exhibited an IC50 value of 0.09 μM against MERS-CoV, suggesting that structural modifications can enhance antiviral potency significantly .
Anticancer Potential
Preliminary research indicates that this compound may possess anticancer properties. Compounds with similar scaffolds have been evaluated for their cytotoxic effects on various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-436 (Breast Cancer) | 2.57 |
| Compound B | HeLa (Cervical Cancer) | 10.70 |
| N-(2-methoxyphenyl)... | TBD | TBD |
In vitro studies are necessary to determine its specific IC50 values against different cancer types.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Receptor Interaction : It may bind to specific receptors on cell surfaces, altering signaling pathways crucial for cell survival and replication.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Research Findings and Implications
Research into similar compounds has revealed promising results regarding their pharmacological profiles:
- Antiviral Efficacy : Derivatives have shown improved binding affinity to viral proteins, enhancing their antiviral activity.
- Cytotoxicity Studies : In vitro assays have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use with reduced side effects .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have identified critical functional groups that enhance biological activity, guiding future synthetic modifications for improved efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The compound has been evaluated for its potential to inhibit tumor cell proliferation. For instance, similar structures have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer .
Case Study:
A study involving sulfonamide derivatives demonstrated that compounds with similar structural motifs exhibited significant apoptotic effects on cancer cells. This suggests that N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide may share similar properties and could be explored further for anticancer applications.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research into thiopyrimidine-benzenesulfonamide compounds has shown promising results in inhibiting microbial growth and biofilm formation .
Case Study:
In vitro studies have reported that certain derivatives effectively suppressed biofilm formation in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This highlights the need for further investigation into the antimicrobial efficacy of this compound.
Enzyme Inhibition Studies
The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that related compounds can act as inhibitors for enzymes linked to metabolic disorders such as diabetes and Alzheimer's disease.
Key Findings:
Studies on sulfonamide derivatives have shown their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are crucial targets in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Toxicological Assessments
Assessing the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary in silico studies can provide insights into its drug-likeness and toxicity profiles.
Considerations:
Toxicological evaluations should include assessments of human toxicity risks and bioavailability to ensure the compound's suitability for further development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Motifs and Substituent Effects
The target compound shares a dihydropyrimidinone core with derivatives reported in and . However, its sulfanylmethyl-benzamide side chain distinguishes it from:
- N-(2-Hydrazinyl-6-oxo-1,6-dihydropyrimidin-4-yl)benzenesulfonamide () : Contains a hydrazinyl-sulfonamide group instead of a benzamide, likely altering solubility and target selectivity .
- EN300-26948975 () : Features a guanidine group attached to the pyrimidine ring, which may confer stronger basicity compared to the target’s neutral benzamide .
A structural analog from , 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl)benzamide, shares the benzamide-pyrimidine linkage but incorporates diphenylpyrimidine and aminophenyl groups, suggesting divergent pharmacokinetic profiles .
Physicochemical and Spectral Properties
Key spectral data from analogs provide benchmarks for the target compound:
- IR Spectroscopy : The C=O stretch in the benzamide group is expected near 1685 cm⁻¹, as observed in ’s compound 38 . Sulfanyl (C-S) stretches typically appear at 600–700 cm⁻¹.
- NMR Spectroscopy : Aromatic protons in the 2-methoxyphenyl group may resonate at δ 7.3–8.2 ppm (cf. δ 8.16 in ), while the pyrimidine NH proton could appear near δ 11.27 .
- Mass Spectrometry : The molecular ion [M+H]⁺ for the target (estimated molecular weight ~425 g/mol) would align with values reported for similar benzamide-pyrimidines (e.g., 410.0 in ) .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography using SHELXL (SHELX system) is the gold standard for resolving bond lengths, angles, and dihedral angles. Refinement with SHELXL ensures high precision, especially for analyzing intramolecular hydrogen bonding (e.g., N–H⋯N) and torsional strain in heterocyclic systems .
- NMR : Use H and C NMR to confirm substitution patterns. For example, the methoxyphenyl group will show distinct aromatic protons split by substituent effects, while the dihydropyrimidinone moiety exhibits characteristic downfield shifts for NH and carbonyl groups.
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm, S–C vibrations at ~650–750 cm).
Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?
- Methodological Answer :
- Stepwise synthesis : Start with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol. Perform alkylation with 4-(bromomethyl)benzoyl chloride under basic conditions (e.g., KCO in DMF at 60°C). Couple the intermediate with 2-methoxyaniline via amide bond formation using EDC/HOBt .
- Critical Parameters :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups.
- Temperature : Maintain 60–80°C to avoid side reactions (e.g., oxidation of thiols).
- Protection/deprotection : Use Boc groups for amine intermediates to prevent unwanted cyclization.
Q. How can preliminary biological screening assays be designed to evaluate antimicrobial activity?
- Methodological Answer :
- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use Mueller-Hinton broth with compound concentrations ranging from 1–128 µg/mL. Measure MIC (minimum inhibitory concentration) after 18–24 hours.
- Fungal assays : Include C. albicans in Sabouraud dextrose agar. Pyrimidine derivatives often disrupt ergosterol biosynthesis, so compare with fluconazole controls .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., dihydrofolate reductase). Focus on the sulfanyl-methyl group’s role in hydrogen bonding with catalytic residues.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (root mean square deviation) and ligand-protein interaction fingerprints .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- ADME profiling : Perform hepatic microsome assays to identify metabolic hotspots (e.g., demethylation of the methoxyphenyl group). Use LC-MS to track metabolites.
- Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance bioavailability. Compare plasma concentration-time curves in rodent models .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Methodological Answer :
- SAR Table :
| Substituent Position | Modification | Observed Activity Change | Reference |
|---|---|---|---|
| Pyrimidine C4 | Methyl → Ethyl | 2× increase in MIC against S. aureus | |
| Benzamide para-position | Trifluoromethyl → Nitro | Loss of antifungal activity |
- Synthetic approach : Introduce halogens (Br, Cl) at the benzamide ring via Ullmann coupling. Test cytotoxicity on HEK293 cells to balance potency and safety .
Q. How can polymorphism impact crystallization and bioactivity?
- Methodological Answer :
- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile). Characterize forms via PXRD and DSC.
- Bioactivity correlation : Compare dissolution rates of polymorphs in simulated gastric fluid. Polymorphs with tighter crystal packing (e.g., Form II) often exhibit reduced solubility but higher thermal stability .
Q. What experimental designs optimize reaction yields while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Apply a 3 factorial design varying temperature (50–90°C) and catalyst loading (5–15 mol%). Use ANOVA to identify significant factors.
- Inline analytics : Employ ReactIR to monitor thiolate intermediate formation in real time. Terminate reactions at >90% conversion to prevent over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
